molecular formula C7H5N3O2S B119080 2-Nitro-4-thiocyanatoaniline CAS No. 54029-45-7

2-Nitro-4-thiocyanatoaniline

Cat. No.: B119080
CAS No.: 54029-45-7
M. Wt: 195.2 g/mol
InChI Key: QUWHIBBGKKRYFW-UHFFFAOYSA-N
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Description

2-Nitro-4-thiocyanatoaniline is an organic compound with the molecular formula C7H5N3O2S. It is a yellow solid that is slightly soluble in DMSO and methanol . This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of other compounds.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for preparing 2-Nitro-4-thiocyanatoaniline involves the reaction of 2-nitroaniline with thiocyanate in the presence of a suitable catalyst . The reaction typically occurs in an aqueous-alkaline medium, and phase-transfer catalysts such as PEG 400 or Katamin AB can be used to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-thiocyanatoaniline undergoes various chemical reactions, including:

    Substitution Reactions: It can react with halogenated compounds to form substituted derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-4-thiocyanatoaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Similar structure but lacks the thiocyanate group.

    4-Nitroaniline: Similar structure but with the nitro group in a different position.

    2-Amino-4-thiocyanatophenol: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

2-Nitro-4-thiocyanatoaniline is unique due to the presence of both nitro and thiocyanate groups, which confer distinct reactivity and applications. The combination of these functional groups allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

IUPAC Name

(4-amino-3-nitrophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-4-13-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHIBBGKKRYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9037038
Record name 2-Nitro-4-thiocyanoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9037038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54029-45-7
Record name 4-Amino-3-nitrophenyl thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54029-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-4-thiocyanatoaniline
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Record name 2-Nitro-4-thiocyanoaniline
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Record name 4-amino-3-nitrophenyl thiocyanate
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Record name 2-NITRO-4-THIOCYANATOANILINE
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Synthesis routes and methods I

Procedure details

A stirred mixture of o-nitroaniline (82.5 g.), dry sodium thiocyanate (180 g.) and acetic acid (1 liter) was treated at 11°-12° C. with a solution of bromine (96.5 g.) in acetic acid (100 ml.). The stirring was continued for a further hour at 11°-12° C. and the mixture was then allowed to warm to 15° C. and poured into water (3.5 liters). The yellow solid was filtered off, washed with water, and dissolved in acetone (1 liter). The solution was filtered and the filtrate was evaporated to give 2-nitro-4-thiocyanato-aniline (107 g.), m.p. 110°-112° C.
Quantity
82.5 g
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reactant
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180 g
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1 L
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96.5 g
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100 mL
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3.5 L
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Synthesis routes and methods II

Procedure details

Preparation of methyl 5-propylthio-2-benzimidazole carbamate--4-Thiocyano-2-nitroaniline was prepared as described in Example I using 13.8 g of o-nitroaniline and 18.3 g of ammonium thiocyanate dissolved in 80 ml of methanol and adding 17.6 g of bromine in 10 ml of methanol saturated with sodium bromide. After work up and filtering a wet cake of crude product weighing 44 g was obtained. This wet cake along with 32.5 g of n-propanol, 66.4 g of n-propyl bromide, 1.41 g of an aqueous solution of 75% methyl tributyl ammonium chloride, 104.6 g of an aqueous solution of 25% sodium cyanide and 175 ml of methylene chloride was refluxed with moderate agitation for 5 hours as described in Example III. The phases were separated, the volatile components were evaporated and the crude 4-propylthio-2-nitroaniline was added to a flask containing 88.2 g of sodium sulfide nonahydrate and 175 ml of water. The reaction mixture was refluxed for 13 hours as described in Example IV. After work up the methanol solution of crude 4-propylthio-o-phenylenediamine was added to the sodium salt of methyl cyanocarbamate which was prepared as in Example V from 4.35 g of cyanamide, 11.1 g of methyl chloroformate and 14.4 g of 50% aqueous sodium hydroxide. As in Example V, the methanol was removed, the pH was maintained at 4, the product was filtered and washed with water and acetone and allowed to air dry. The weight of crude dry product was 17.2 g which assayed 90% methyl 5-propylthio-2-benzimidazole carbamate, 58% yield from o-nitroaniline.
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66.4 g
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aqueous solution
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1.41 g
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104.6 g
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32.5 g
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18.3 g
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Synthesis routes and methods III

Procedure details

To a well-stirred mixture of 108 g of o-nitroaniline and 128 g of ammonium thiocyanate in 400 ml of acetic acid there is added dropwise a solution of 128 g of bromine in 160 ml of acetic acid below 20° C. The mixture is stirred for 4 hours at room temperature and then poured into 4 liters of water. The resulting solid is filtered off and crystallized from ethanol to yield 86.7 g, m.p. 111°-114° C.
Quantity
108 g
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reactant
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128 g
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reactant
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400 mL
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128 g
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160 mL
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4 L
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

6 G. of 1-acetamido-2-nitro-4-thiocyanatobenzene is suspended in a mixture of 30 ml. concentrated hydrochloric acid and 30 ml. methanol, and the mixture stirred at room temperature for 24 hours. The water is added and the product isolated by filtration, yielding 1-amino-2-nitro-4-thiocyanatobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-Nitro-4-thiocyanatoaniline in the presented research?

A1: this compound serves as a key starting material in the synthesis of albendazole [, ]. This compound undergoes a series of reactions, including salification, alkylation, reduction, and ring closure, to ultimately form the desired benzimidazole structure found in albendazole.

Q2: How does the reaction of this compound with 4-Nitrochlorobenzene contribute to understanding its reactivity?

A2: While the provided abstract for the study on the reaction of this compound with 4-Nitrochlorobenzene does not offer specific details [], it suggests an exploration of the compound's reactivity towards nucleophilic aromatic substitution. This reaction likely helps elucidate the reactivity of the thiocyanato group and its potential for displacement by other nucleophiles, a crucial aspect in understanding its synthetic utility.

Q3: What are the environmental advantages of using this compound in the synthesis of albendazole compared to previous methods?

A3: The research highlights that utilizing this compound in the albendazole synthesis offers significant environmental benefits []. Specifically, replacing sodium sulfide reduction with hydrazine hydrate during the synthesis reduces sulfur-containing wastewater, which is typically challenging to treat. Furthermore, employing a methanol solution of methyl O-methyl isourea formate as a ring-closing agent minimizes overall wastewater production compared to methods using cyanamide and aqueous methyl formate. These modifications highlight a shift towards greener and more sustainable chemical processes.

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